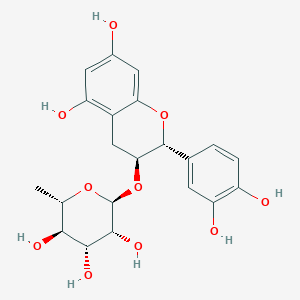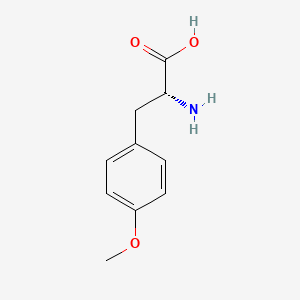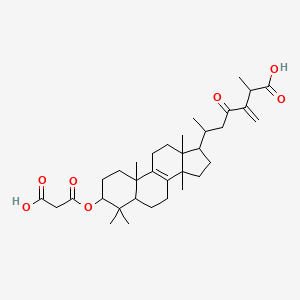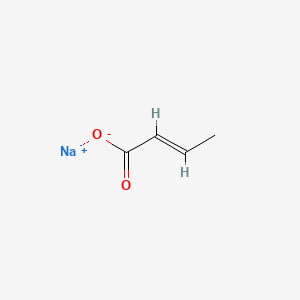
(R)-ethyl 3,4-dihydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-ethyl 3,4-dihydroxybutanoate, also known as (R)-ethyl-3,4-dihydroxybutanoic acid, is a chiral molecule with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a naturally occurring organic compound that is found in many plants, animals, and fungi. It is also known as (R)-3,4-dihydroxybutanoate, (R)-3,4-dihydroxybutanoic acid, or (R)-ethyl-3,4-dihydroxybutanoate. This molecule is a chiral molecule, meaning it has two different forms that are mirror images of each other. The two forms, known as enantiomers, are labeled (R)-ethyl-3,4-dihydroxybutanoate and (S)-ethyl-3,4-dihydroxybutanoate, and they have different properties and effects.
Aplicaciones Científicas De Investigación
(R)-ethyl 3,4-dihydroxybutanoate has been studied extensively in the scientific community, and it has been found to have a variety of applications. It has been used as a chiral building block in the synthesis of complex organic molecules, as a catalyst in asymmetric synthesis, and as a reagent in the synthesis of enantiomerically pure compounds. It has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, it has been used in the study of enzyme-catalyzed reactions and the metabolism of carbohydrates.
Mecanismo De Acción
(R)-ethyl 3,4-dihydroxybutanoate is believed to act as a substrate for certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. The molecule is also believed to act as an inhibitor of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. In addition, (R)-ethyl 3,4-dihydroxybutanoate is believed to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
(R)-ethyl 3,4-dihydroxybutanoate has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. In addition, it has been found to inhibit the activity of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. Furthermore, it has been found to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is a chiral molecule, which means it can be used to synthesize enantiomerically pure compounds. However, one of the main limitations of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it can be difficult to obtain a pure form of the molecule.
Direcciones Futuras
The potential applications of (R)-ethyl 3,4-dihydroxybutanoate are vast and continue to be explored. One potential future direction is to further investigate its use as a therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, further research could be conducted to explore its use as a reagent in the synthesis of enantiomerically pure compounds. Furthermore, further research could be conducted to explore its potential use as a chiral building block in the synthesis of complex organic molecules. Finally, further research could be conducted to explore its potential use as a catalyst in asymmetric synthesis.
Métodos De Síntesis
(R)-ethyl 3,4-dihydroxybutanoate can be synthesized from a variety of starting materials, including ethyl acetate, ethyl alcohol, and ethyl bromide. The most common method for synthesizing (R)-ethyl 3,4-dihydroxybutanoate is from ethyl acetate, which is reacted with a strong base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an aqueous solution at a temperature of 80°C. The reaction is usually complete within two hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-ethyl 3,4-dihydroxybutanoate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl glyoxalate", "Sodium borohydride", "L-(+)-tartaric acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl glyoxalate in the presence of sodium borohydride to form (R)-ethyl 3-hydroxybutanoate.", "Step 2: (R)-ethyl 3-hydroxybutanoate is then reacted with L-(+)-tartaric acid in the presence of hydrochloric acid to form (R)-ethyl 3,4-dihydroxybutanoate.", "Step 3: The product is purified by extraction with diethyl ether, followed by washing with sodium hydroxide solution, and finally drying over anhydrous sodium sulfate. The diethyl ether is then evaporated to yield the final product as a white solid." ] } | |
Número CAS |
112635-76-4 |
Nombre del producto |
(R)-ethyl 3,4-dihydroxybutanoate |
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.15708 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)





